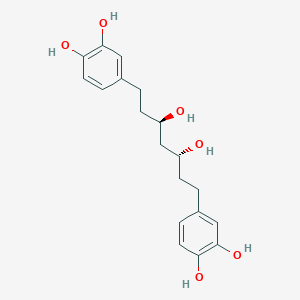

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Vue d'ensemble

Description

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a natural phenolic compound found in the roots of Curcuma comosa Roxb . It is known for its various biological activities and potential therapeutic applications. The compound has a molecular formula of C19H24O6 and a molecular weight of 348.39 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane typically involves the use of natural sources such as the roots of Curcuma comosa Roxb . The compound can be extracted and purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often obtained as a high-purity oil .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Activity

Research indicates that 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the inhibition of specific kinases involved in cell proliferation and survival pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates (source: ).

1.2 Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

- Case Study : In vitro studies have shown that this compound reduces the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) (source: ).

Nutraceutical Applications

Due to its antioxidant properties, this compound is being explored for use in dietary supplements aimed at improving health outcomes related to oxidative stress.

- Nutraceutical Profile : The compound has been reported to scavenge free radicals effectively, which may contribute to its protective effects against chronic diseases associated with oxidative damage (source: ).

Research Applications

3.1 Biological Research

The compound is utilized in biological research as a tool to study various biochemical pathways due to its ability to interact with multiple molecular targets.

- Application Example : Researchers have employed this compound in studies examining its effects on cellular signaling pathways involved in metabolism and cell growth (source: ).

3.2 Pharmacological Studies

In pharmacology, this compound serves as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

Mécanisme D'action

The mechanism of action of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It can scavenge free radicals, inhibit pro-inflammatory enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydrocurcumin: A similar compound with antioxidant and anti-inflammatory properties.

1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione: Known for its anticancer and anti-inflammatory activities.

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane: Another related compound with similar biological activities.

Uniqueness

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant and anti-inflammatory properties. Its natural occurrence in Curcuma comosa Roxb. also adds to its uniqueness and potential for therapeutic applications .

Activité Biologique

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a phenolic compound primarily derived from the roots of Curcuma comosa Roxb. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structure features multiple hydroxyl groups that are crucial for its biological activity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. The compound effectively scavenges free radicals and inhibits oxidative stress, which is linked to various chronic diseases.

- Mechanism : The antioxidant activity is attributed to the ability of hydroxyl groups to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Research Findings : A study utilizing density functional theory (DFT) highlighted that compounds with similar structures exhibit significant antioxidant capabilities due to their aromaticity and electron-donating properties .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects. It modulates various signaling pathways involved in inflammation.

- In Vitro Studies : Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in cellular models .

Anticancer Properties

Preliminary studies indicate potential anticancer effects of this compound.

- Cell Proliferation Inhibition : In vitro assays have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Research Example : A study highlighted its efficacy against breast cancer cells by modulating apoptosis-related proteins .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other phenolic compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Tetrahydrocurcumin | Moderate | High | High |

| Curcumin | High | High | High |

Case Studies

- Study on Antioxidant Capacity : A comparative study evaluated various phenolic compounds' antioxidant activities using DPPH radical scavenging assays. This compound showed a higher scavenging capacity than many common antioxidants .

- Inflammation Model : In a model of induced inflammation in rats, administration of this compound significantly reduced inflammatory markers compared to control groups. This highlights its potential therapeutic application in inflammatory diseases .

Propriétés

IUPAC Name |

4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACLCJIHILFMRQ-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.